2-(4-chlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)19-14(8-11(3)18-19)17-15(20)9-21-13-6-4-12(16)5-7-13/h4-8,10H,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFGYSYKKVREOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole ring substituted with isopropyl and methyl groups, linked to a chlorophenoxy moiety. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing various signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that similar pyrazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These findings suggest that compounds with similar structures may exhibit comparable anticancer properties, warranting further investigation into their efficacy and safety profiles .
Antimicrobial Activity
The antimicrobial potential of related compounds has also been explored. A study investigating N-(substituted phenyl)-2-chloroacetamides found that compounds with chlorophenyl substitutions demonstrated notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The biological activity was linked to the lipophilicity of the compounds, which facilitates membrane penetration .
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives. For instance, one study reported that a related compound inhibited Aurora-A kinase with an IC50 value of 0.067 µM, indicating strong potential as an anticancer agent . Another investigation showed that pyrazole-linked thiourea derivatives exhibited significant inhibition against CDK2, further supporting the therapeutic potential of pyrazole-based compounds in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Features a 4-chlorophenyl group and a cyano substituent on the pyrazole ring .
- Synthesis: Prepared via reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride .
- Biological Activity : Acts as an intermediate in synthesizing derivatives of Fipronil, a potent insecticide .
- Structural Differences: Unlike the target compound, this analog lacks the isopropyl and methyl groups on the pyrazole ring but includes a cyano group. The dihedral angle between pyrazole and benzene rings (30.7°) suggests conformational flexibility, which may influence binding interactions .
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
- Structure : Incorporates a 1,2,4-oxadiazole ring and a methylsulfanyl group on the pyrazole core .
- Key Features : The oxadiazole ring enhances π-stacking interactions, while the methylsulfanyl group may improve lipophilicity.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
- Structure : Contains a thiazole ring fused to the pyrazole system .
- Relevance: Thiazole moieties are known for enhancing antimicrobial and anticancer activities. The absence of a thiazole in the target compound suggests differences in mechanism or selectivity .
Structural and Functional Analysis
Table 1: Comparative Analysis of Pyrazole-Acetamide Derivatives
Key Observations:
- Biological Implications : Pyrazole derivatives with chloroaromatic groups (e.g., 4-chlorophenyl) are linked to insecticidal activity, suggesting the target compound may share this trait .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
